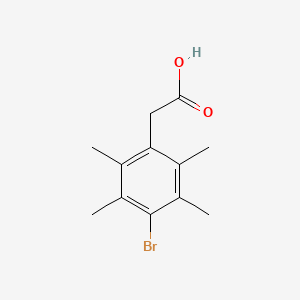
2-(4-Bromo-2,3,5,6-tetramethylphenyl)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Bromo-2,3,5,6-tetramethylphenyl)acetic acid is an organic compound characterized by the presence of a bromine atom and four methyl groups attached to a phenyl ring, which is further connected to an acetic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromo-2,3,5,6-tetramethylphenyl)acetic acid typically involves the bromination of 2,3,5,6-tetramethylphenylacetic acid. The reaction is carried out under controlled conditions using bromine as the brominating agent. The process requires careful monitoring of temperature and reaction time to ensure the selective bromination at the desired position on the phenyl ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often incorporating advanced techniques such as continuous flow reactors and automated monitoring systems to maintain consistent quality and minimize waste .
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-Bromo-2,3,5,6-tetramethylphenyl)acetic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The methyl groups on the phenyl ring can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction Reactions: The carboxylic acid moiety can be reduced to an alcohol or an aldehyde under suitable conditions.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are utilized.
Major Products Formed
Substitution: Products include various substituted phenylacetic acids.
Oxidation: Products include carboxylic acids and aldehydes.
Reduction: Products include alcohols and aldehydes.
Applications De Recherche Scientifique
2-(4-Bromo-2,3,5,6-tetramethylphenyl)acetic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which 2-(4-Bromo-2,3,5,6-tetramethylphenyl)acetic acid exerts its effects involves interactions with specific molecular targets. The bromine atom and methyl groups influence the compound’s reactivity and binding affinity to various enzymes and receptors. These interactions can modulate biochemical pathways, leading to desired biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(4-Bromo-2-methylphenyl)acetic acid
- 2-(4-Bromo-3,5-dimethoxyphenyl)acetic acid
- 2-(4-Bromo-2,5-dimethoxyphenyl)acetic acid
Uniqueness
2-(4-Bromo-2,3,5,6-tetramethylphenyl)acetic acid is unique due to the presence of four methyl groups on the phenyl ring, which significantly influences its chemical properties and reactivity compared to other similar compounds. This structural feature can lead to distinct biological activities and applications .
Propriétés
Formule moléculaire |
C12H15BrO2 |
|---|---|
Poids moléculaire |
271.15 g/mol |
Nom IUPAC |
2-(4-bromo-2,3,5,6-tetramethylphenyl)acetic acid |
InChI |
InChI=1S/C12H15BrO2/c1-6-8(3)12(13)9(4)7(2)10(6)5-11(14)15/h5H2,1-4H3,(H,14,15) |
Clé InChI |
OHCZTYHMVFWQHS-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=C(C(=C1CC(=O)O)C)C)Br)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















